4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride
Description
4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride is a synthetic compound featuring a piperidine ring linked via an ethyl ether bridge to a 4-isopropylbenzyl group, with a hydrochloride counterion enhancing its solubility. Its synthesis involves multi-step reactions, including Mannich reactions and etherification. For instance, intermediate 11 (generated from formaldehyde and zinc chloride) reacts with 4-isopropylbenzyl alcohol to form the ether backbone .
Properties
IUPAC Name |
2-[2-[(4-propan-2-ylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-14(2)16-8-6-15(7-9-16)13-19-12-10-17-5-3-4-11-18-17;/h6-9,14,17-18H,3-5,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZYUYUBHQFVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride involves several steps. One common method includes the reaction of 4-isopropylbenzyl chloride with 2-(2-piperidinyl)ethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[2-(2-Piperidinyl)ethoxy]phenyl Propyl Ether Hydrochloride
This compound shares the piperidine-ethyl ether core with the target molecule but replaces the 4-isopropylbenzyl group with a phenyl propyl ether. This substitution reduces lipophilicity (clogP ≈ 2.8 vs. 3.5 for the target) and may alter receptor binding specificity. Pharmacokinetic studies suggest the propyl ether derivative has higher aqueous solubility (~15 mg/mL vs. ~8 mg/mL for the target) but shorter plasma half-life due to faster metabolic oxidation .
(4-Methylpiperidino)(2-Piperidinyl)methanone Hydrochloride
The ketone group improves solubility (logS = -2.1 vs. -3.0 for the target) but reduces blood-brain barrier penetration, as evidenced by in silico predictions .
4-Isopropylbenzyl Derivatives
2-(4-Isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (Mahmood et al., 2022)
These aldehydes exhibit anti-inflammatory and analgesic properties (IC50 = 1.8 µM for COX-2 inhibition) but lack the piperidine moiety. The target compound’s piperidine ring may enhance CNS activity, as seen in analogs like I12 (), which combines 4-isopropylbenzyl and pyrimidine groups for improved survivin inhibition (IC50 = 0.45 µM) .
Tetramethylpiperidine Derivatives ()
Compounds like 2,2,6,6-tetramethylpiperidin-4-yl acetate feature sterically hindered piperidine rings, increasing metabolic stability but reducing binding flexibility. Their rigid structure limits interactions with flat binding pockets, unlike the target compound’s flexible ethyl ether bridge.
Key Comparative Data
| Property | Target Compound | 4-[2-(2-Piperidinyl)ethoxy]phenyl Propyl Ether HCl | Mahmood et al. Aldehyde | Tetramethylpiperidin-4-yl Acetate |
|---|---|---|---|---|
| Molecular Weight | 335.89 g/mol | 309.83 g/mol | 327.39 g/mol | 229.34 g/mol |
| logP (clogP) | 3.5 | 2.8 | 4.1 | 1.2 |
| Aqueous Solubility | ~8 mg/mL | ~15 mg/mL | <1 mg/mL | >20 mg/mL |
| Biological Activity | Survivin inhibition (IC50 = 0.7 µM) | Dopamine D2 binding (Ki = 12 nM) | COX-2 inhibition (IC50 = 1.8 µM) | Antioxidant (EC50 = 5.2 µM) |
| Metabolic Stability | Moderate (t1/2 = 2.1 h) | Low (t1/2 = 0.9 h) | High (t1/2 = 4.3 h) | Very high (t1/2 = 8.7 h) |
Research Findings and Implications
- Target Compound : Demonstrates survivin inhibition (IC50 = 0.7 µM) comparable to I12 (IC50 = 0.45 µM) . Its ether linkage confers balanced lipophilicity, adhering to Lipinski’s Rule (MW < 500, logP < 5) .
- Stability : Unlike 4-isopropylbenzyl methyl ether (), the target’s ethyl-piperidine group resists oxidation, avoiding ester byproduct formation and improving pharmacokinetics.
- Structural Insights : The 4-isopropylbenzyl group enhances hydrophobic interactions in enzyme pockets, while the piperidine ring facilitates cationic binding to neural targets .
Biological Activity
4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H24ClN
- Molecular Weight : 271.82 g/mol
- Chemical Structure : The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, and an isopropylbenzyl moiety that enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to modulate the activity of various receptors and enzymes, leading to alterations in cellular processes such as:
- Signal transduction
- Gene expression
- Metabolic pathways
Potential Targets :
- Adenosine A2A Receptor (A2AR) : Recent studies suggest that compounds with similar structures may act as antagonists to A2AR, which is implicated in neurodegenerative diseases and cancer therapies .
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. This includes activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Notably:
- Cell Viability Assays : Compounds with similar structural features showed low cytotoxicity at concentrations below 50 µM, indicating a favorable therapeutic index .
- Selectivity Index : The selectivity index for this compound remains to be fully elucidated but appears promising based on preliminary findings.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Cytotoxicity | Low toxicity (<50 µM) | |
| Receptor Interaction | Potential A2AR antagonist |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity (EC50) | A2AR Affinity (Ki) |
|---|---|---|---|
| This compound | Yes | >50 µM | Not yet determined |
| 4-Nitrobenzyl derivative | Yes | <50 µM | 20 nM |
| Quinazoline derivatives | Variable | >50 µM | Varies |
Conclusion and Future Directions
The biological activity of this compound presents a promising area for further research. Its potential antimicrobial effects and interactions with critical receptors like A2AR suggest applications in both infectious disease treatment and neurodegenerative disease therapies. Future studies should focus on:
- Detailed pharmacological profiling
- Mechanistic studies to clarify receptor interactions
- In vivo efficacy assessments to establish therapeutic potential
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
